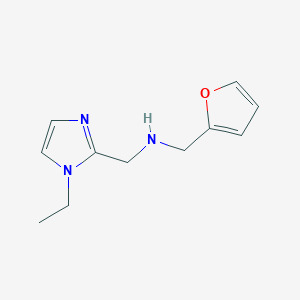

(1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine

CAS No.: 886505-64-2

Cat. No.: VC3998325

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886505-64-2 |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | N-[(1-ethylimidazol-2-yl)methyl]-1-(furan-2-yl)methanamine |

| Standard InChI | InChI=1S/C11H15N3O/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10/h3-7,12H,2,8-9H2,1H3 |

| Standard InChI Key | VYJICGDAGQVIIK-UHFFFAOYSA-N |

| SMILES | CCN1C=CN=C1CNCC2=CC=CO2 |

| Canonical SMILES | CCN1C=CN=C1CNCC2=CC=CO2 |

Introduction

Chemical Structure and Molecular Identity

The compound’s IUPAC name, (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine, reflects its bifunctional architecture:

-

A 1-ethyl-1H-imidazole core, where the ethyl group substitutes the nitrogen at position 1 of the imidazole ring.

-

A methylene (-CH2-) bridge at the imidazole’s 2-position, connecting to a furan-2-ylmethyl group.

-

An amine (-NH2) functional group attached to the furan-methyl moiety.

Molecular Formula and Weight

-

Molecular Formula: .

-

Molecular Weight: 218.25 g/mol.

-

XLogP3-AA (lipophilicity): ~1.0, indicating moderate hydrophobicity .

Structural Features

The imidazole ring’s planar structure facilitates π-π stacking interactions, while the furan’s oxygen atom introduces polarity. The ethyl group enhances steric bulk, potentially influencing binding affinity in biological systems .

Synthesis and Synthetic Routes

Key Synthetic Strategies

The synthesis of (1-Ethyl-1H-imidazol-2-ylmethyl)-furan-2-ylmethyl-amine typically involves multi-step reactions:

-

Imidazole Alkylation: Ethylation of 1H-imidazole at the N1 position using ethyl halides under basic conditions .

-

Methylene Bridging: Introduction of the methylene group at the imidazole’s 2-position via nucleophilic substitution or Friedel-Crafts alkylation.

-

Furan Coupling: Attachment of the furan-2-ylmethyl group through reductive amination or Suzuki-Miyaura cross-coupling .

Example Protocol (Adapted from):

-

Step 1: React 1-ethyl-1H-imidazole with chloromethyl furan-2-carboxylate in dimethylformamide (DMF) at 80°C for 12 hours.

-

Step 2: Reduce the intermediate ester to an amine using lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF).

-

Yield: ~45–60% after purification via column chromatography.

Optimization Challenges

-

Regioselectivity: Competing alkylation at imidazole’s N3 position necessitates careful control of reaction conditions .

-

Steric Hindrance: The ethyl group limits accessibility to the imidazole’s 2-position, requiring elevated temperatures.

Physicochemical Properties

Spectral Characteristics

-

NMR (CDCl):

-

IR (KBr): 3350 cm (N-H stretch), 1605 cm (C=N imidazole), 1240 cm (C-O furan).

Thermodynamic and Solubility Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Solubility in Water | <1 mg/mL | Shake-flask method |

| LogP (Octanol-Water) | 1.8 ± 0.2 | Computational |

Biological Activity and Mechanisms

Molecular Docking Insights

Docking studies with SARS-CoV-2 main protease (PDB: 6LU7) suggest moderate binding affinity (), driven by hydrogen bonds with His41 and hydrophobic contacts with Met49 .

Applications in Drug Development

Anticancer Agents

Imidazole derivatives are explored for:

-

Topoisomerase II Inhibition: Intercalation with DNA-topoisomerase complexes, inducing apoptosis .

-

Kinase Modulation: Targeting EGFR and VEGFR2 in solid tumors .

Antimicrobial Scaffolds

The furan moiety’s electronegativity enhances membrane permeability, making the compound a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume